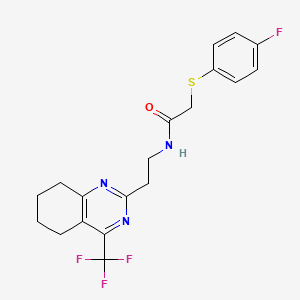

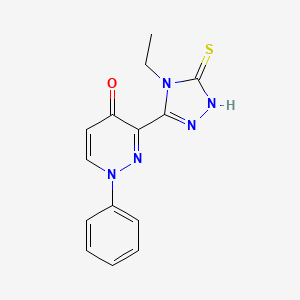

![molecular formula C16H21NO2 B2548947 Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2089333-94-6](/img/structure/B2548947.png)

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is a compound that belongs to the class of azabicyclo[3.2.1]octane derivatives. These compounds are of interest due to their rigid structures and potential biological activities. The azabicyclo[3.2.1]octane skeleton is a key feature in these molecules, which can influence their conformation and, consequently, their interaction with biological targets .

Synthesis Analysis

The synthesis of azabicyclo[3.2.1]octane derivatives typically involves key steps such as alkylation and cyclization. For instance, one study describes the synthesis of a conformationally rigid analogue of 2-aminoadipic acid, which is synthesized from dimethyl rac-2,5-dibromohexanedioate through alkylation-cyclization steps to yield the azabicyclo[3.2.1]octane skeleton . Another study reports the synthesis of esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, which were studied by NMR spectroscopy . Additionally, the synthesis of potential metabolites of brain imaging agents involving azabicyclo[3.2.1]octane derivatives has been reported, highlighting the relevance of these compounds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives has been extensively studied using spectroscopic methods such as NMR and X-ray diffraction. These studies have revealed that these compounds often adopt a chair-envelope conformation, with substituents occupying specific positions that can influence their biological activity. For example, the chair conformation of the piperidine ring is puckered at C8 in the α-epimers and flattened at N3 in the β-epimers . The crystal structure of certain isomers has also been determined, providing insights into their relative and absolute configurations .

Chemical Reactions Analysis

The chemical reactivity of azabicyclo[3.2.1]octane derivatives can be influenced by their rigid structures and the presence of various functional groups. For example, the synthesis of potential metabolites of brain imaging agents involved nitration and a modified Sandmeyer reaction to introduce hydroxyl groups into the azabicyclo[3.2.1]octane framework . These reactions are crucial for the modification of the core structure to obtain derivatives with desired properties for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.2.1]octane derivatives are closely related to their molecular structure. The conformational rigidity and the presence of various substituents can affect properties such as solubility, boiling point, and melting point. Additionally, the biological activities of these compounds, such as analgesic and antipyretic activities, have been studied, demonstrating the potential therapeutic applications of these molecules .

Scientific Research Applications

Synthesis and Structural Analysis

Gold(III) Salt Formation with Cocaine Analogues : The study by Wood, Brettell, and Lalancette (2007) explores the synthesis of a gold(III) tetrachloride salt of a cocaine analogue, highlighting the protonated N atom's intramolecular hydrogen bond with the methoxycarbonyl group. This research provides insights into the structural aspects and potential reactivity of such complexes Matthew Wood, T. Brettell, R. Lalancette, 2007.

Dipeptide Isosteres from Tartaric Acid : Guarna et al. (1999) describe the synthesis of conformationally constrained dipeptide isosteres using tartaric acid and α-amino acids, developing a novel class of molecules for potential application in peptidomimetic synthesis A. Guarna, A. Guidi, F. Machetti, G. Menchi, E. Occhiato, D. Scarpi, Sauro Sisi, A. Trabocchi, 1999.

Azatropane Synthesis via Pyroglutamic Acid : Singh et al. (2007) detail an efficient methodology for synthesizing 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues, showcasing a streamlined approach for creating molecules with potential receptor affinity R. Singh, Sanjay K. Jain, N. Sinha, A. Mehta, F. Naqvi, A. Agarwal, N. Anand, 2007.

Benztropine Analogues as Monoamine Transporter Inhibitors : Pedersen et al. (2004) conducted a combinatorial synthesis of benztropine analogues to evaluate their effectiveness as monoamine transporter inhibitors, demonstrating the utility of these compounds in studying neurotransmitter systems H. Pedersen, S. Sinning, A. Bulow, O. Wiborg, L. Falborg, M. Bols, 2004.

Mechanism of Action

Target of Action

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .

Mode of Action

The mode of action of Methyl 3-benzyl-3-azabicyclo[32It is known that the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-benzyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-benzyl-3-azabicyclo[32The compound has a molecular weight of 25935 , which could potentially influence its bioavailability.

Result of Action

The specific molecular and cellular effects of Methyl 3-benzyl-3-azabicyclo[32It is known that the compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .

properties

IUPAC Name |

methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-19-16(18)15-13-7-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYVGJGLPDTNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC1CN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

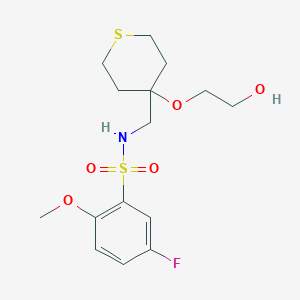

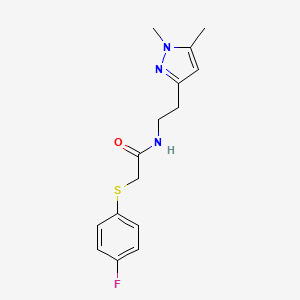

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)

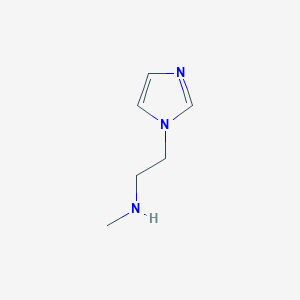

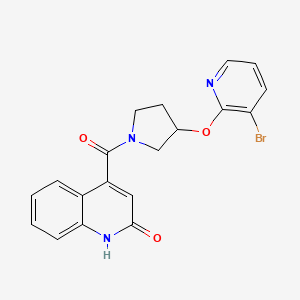

![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)

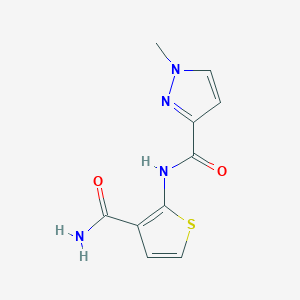

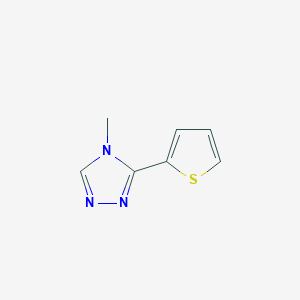

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)